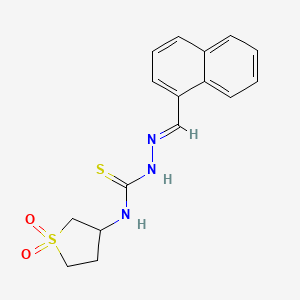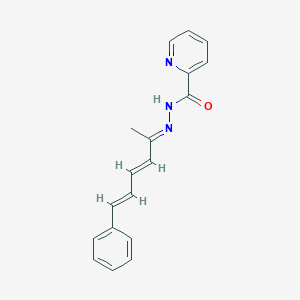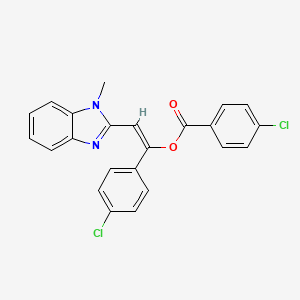![molecular formula C19H14ClN3O2 B3869197 N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3869197.png)
N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide, also known as NCL-1, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit significant biological activity, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide is not yet fully understood. However, it is believed that the compound exerts its biological activity through the inhibition of key enzymes and signaling pathways involved in cancer, inflammation, and microbial infections.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects, including:
1. Inhibition of cell proliferation: this compound has been found to inhibit the proliferation of cancer cells, leading to cell cycle arrest and apoptosis.
2. Inhibition of inflammation: this compound has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
3. Inhibition of microbial growth: this compound has been found to inhibit the growth of a variety of pathogens, leading to a reduction in microbial infections.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has several advantages and limitations for lab experiments. Some of the key advantages are:
1. High potency: this compound exhibits high potency against cancer cells, inflammation, and microbial infections, making it a valuable tool for studying these biological processes.
2. Selectivity: this compound exhibits selectivity towards cancer cells and microbial pathogens, making it a potential candidate for targeted therapies.
3. Low toxicity: this compound has been found to exhibit low toxicity in preclinical studies, making it a potential candidate for clinical development.
Some of the limitations of this compound for lab experiments are:
1. Limited solubility: this compound has limited solubility in water, making it difficult to administer in vivo.
2. Limited stability: this compound is relatively unstable under certain conditions, making it difficult to store and handle.
3. Limited availability: this compound is a relatively new compound, and its availability may be limited for some labs.
Orientations Futures
There are several future directions for the study of N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide. Some of the key areas for further investigation are:
1. Mechanistic studies: Further mechanistic studies are needed to understand the exact mode of action of this compound.
2. In vivo studies: In vivo studies are needed to determine the efficacy and safety of this compound in animal models.
3. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
4. Formulation development: Formulation development is needed to improve the solubility and stability of this compound for in vivo administration.
5. Combination therapies: Combination therapies involving this compound and other anti-cancer, anti-inflammatory, or anti-microbial agents should be investigated to determine potential synergistic effects.
Conclusion:
This compound (this compound) is a novel compound that exhibits significant biological activity. It has potential applications in scientific research, particularly in the areas of cancer, inflammation, and microbial infections. Further studies are needed to fully understand the mechanism of action and potential clinical applications of this compound.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit significant biological activity, making it a promising candidate for further investigation. Some of the key scientific research applications of this compound are:
1. Anti-cancer activity: this compound has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
2. Anti-inflammatory activity: this compound has been found to exhibit significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Anti-microbial activity: this compound has been found to exhibit significant anti-microbial activity against a variety of pathogens, including bacteria, fungi, and viruses.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c20-15-8-10-16(11-9-15)22-18(24)19(25)23-21-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12H,(H,22,24)(H,23,25)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSXAXFTOCTYPU-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B3869114.png)
![N,N-diethyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3869120.png)
![N-{4-[(6-quinolinylsulfonyl)amino]phenyl}acetamide](/img/structure/B3869126.png)



![1-methyl-1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone]](/img/structure/B3869159.png)
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3869166.png)




![2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3869192.png)
![(3-fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B3869200.png)